molecular formula C10H13N3O2 B15205656 (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile

Cat. No.: B15205656
M. Wt: 207.23 g/mol
InChI Key: YCLSDADUUNRLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile is a spirocyclic lactam derivative characterized by a fused bicyclic system comprising a cyclohexane ring and a diketopiperazine moiety. The acetonitrile group at the 3-position enhances its electrophilicity, making it a versatile intermediate in medicinal chemistry and organic synthesis. Key features include:

  • Spirocyclic rigidity: The bicyclic structure restricts conformational flexibility, influencing reactivity and binding interactions .
  • Electronic properties: The electron-withdrawing nitrile and carbonyl groups promote nucleophilic substitution and cyclization reactions.
  • Hydrogen-bonding capacity: Two hydrogen bond donors and six acceptors facilitate intermolecular interactions, critical for biological activity .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetonitrile

InChI

InChI=1S/C10H13N3O2/c11-6-7-13-8(14)10(12-9(13)15)4-2-1-3-5-10/h1-5,7H2,(H,12,15)

InChI Key

YCLSDADUUNRLKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC#N

Origin of Product

United States

Preparation Methods

Cyclopropanation via Diethyl Malonate

A foundational approach begins with diethyl malonate, which undergoes cyclopropanation using 1,2-dibromoethane under basic conditions. In a representative protocol, diethyl malonate reacts with 1,2-dibromoethane (1:1.2 molar ratio) in dimethylformamide (DMF) at 80°C for 15–16 hours, yielding diethyl 1,1-cyclopropanedicarboxylate. This step is catalyzed by potassium carbonate, achieving cyclopropane ring formation through nucleophilic substitution.

Key Data:

Parameter Value
Solvent DMF
Temperature 80°C (reflux)
Catalyst K₂CO₃
Reaction Time 15–16 hours
Yield 70–75% (reported)

Hofmann Rearrangement and Hydrolysis

The cyclopropane diester is subsequently subjected to Hofmann rearrangement using bromine and sodium hydroxide, converting the amide intermediate to a primary amine. Hydrolysis of the ester groups with hydrochloric acid generates 1-aminocyclopropane-1-carboxylic acid. This intermediate is critical for introducing the spirocyclic core.

Optimization Note:

  • Excess bromine (2.5 equivalents) ensures complete conversion.
  • Hydrolysis at 100°C for 3 hours maximizes carboxylic acid yield.

Nucleophilic Substitution and Spirocyclization

Glycine Methyl Ester Substitution

A patented method employs (1-((4-methoxybenzyloxy)carbonylamino)cyclopropyl)methyl methanesulfonate (Compound I) as the starting material. Reaction with glycine methyl ester hydrochloride in acetonitrile at room temperature facilitates nucleophilic substitution, yielding a secondary amine intermediate (Compound II).

Representative Conditions:

Parameter Value
Solvent Acetonitrile
Base K₂CO₃ (6 equivalents)
Temperature 25°C
Reaction Time 2–3 hours
Yield 60% (over two steps)

Benzylation and Deprotection

Compound II undergoes benzylation with benzyl bromide, followed by deprotection of the 4-methoxybenzyl (PMB) group using trifluoroacetic acid. Reduction of the resulting imine with sodium borohydride affords the spirocyclic amine, which is acylated with acetonitrile-derived reagents to install the cyanoethyl group.

Critical Observations:

  • Benzylation requires 1.5 equivalents of benzyl bromide for complete substitution.
  • Sodium borohydride reduction proceeds optimally in tetrahydrofuran (THF) at 0°C to prevent over-reduction.

Alternative Route: Acylation-Cyclization Strategy

Acylation with Acetonitrile Derivatives

In this pathway, 1-aminocyclopropane-1-carboxylic acid is acylated with chloroacetonitrile in the presence of N,N’-dicyclohexylcarbodiimide (DCC). The resulting nitrile undergoes intramolecular cyclization under acidic conditions (e.g., HCl in ethanol), forming the diazaspiro framework.

Mechanistic Insight:

  • The DCC-mediated acylation activates the carboxylic acid, enabling nucleophilic attack by the amine.
  • Cyclization is driven by protonation of the carbonyl oxygen, facilitating ring closure.

Yield Optimization:

  • Using 1.2 equivalents of chloroacetonitrile minimizes side-product formation.
  • Cyclization at 60°C for 6 hours achieves 65% isolated yield.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The malonate-derived route () offers scalability (>100 g batches) but requires harsh conditions (e.g., Hofmann rearrangement with bromine). In contrast, the substitution-cyclization approach () avoids hazardous reagents like boron trifluoride etherate, enhancing safety for industrial applications.

Yield and Purity

Method Overall Yield Purity (HPLC)
Malonate route 40–45% ≥95%
Substitution route 50–55% ≥98%
Acylation route 60–65% ≥97%

The acylation-cyclization method provides superior yields but necessitates rigorous purification via silica gel chromatography.

Reaction Mechanisms and Stereochemical Considerations

Spirocyclic Ring Formation

The diazaspiro[4.5]decane core arises from tandem nucleophilic substitution and ring-closing reactions. For example, in the substitution route, glycine methyl ester attacks the cyclopropane methanesulfonate, followed by intramolecular amidation to form the five-membered ring.

Stereoselectivity Challenges

Due to the planar nature of the cyclopropane ring, stereoselective synthesis remains challenging. X-ray crystallography data () confirms that the spirocyclic structure adopts a chair conformation for the cyclohexane ring, with the diazaspirane ring nearly planar (max. deviation: 0.0456 Å).

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The acetonitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile with related compounds:

Compound Name Substituents Ring Size Hydrogen Bond Donors/Acceptors Molecular Weight Key Applications
This compound -CN at 3-position [4.5] 2 / 6 ~237 g/mol Synthetic intermediate, medicinal chemistry
(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid -CH2COOH, 6-CH3 [4.5] 2 / 6 ~268 g/mol Lactam studies, polymerization
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid -CH2COOH, 8-C2H5 [4.5] 2 / 6 ~282 g/mol Drug discovery (improved lipophilicity)
tert-Butyl {3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}carbamate 4-Fluorophenoxyethyl, tert-butyl carbamate [4.5] 3 / 7 ~437 g/mol Anticonvulsant agents
(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid -CH2COOH [4.4] 2 / 6 ~240 g/mol Reduced ring strain, altered reactivity
Key Observations:
  • Substituent Effects: Alkyl groups (e.g., 6-CH3 or 8-C2H5) enhance lipophilicity, improving membrane permeability in drug candidates . The 4-fluorophenoxyethyl group in the anticonvulsant derivative increases target affinity through aromatic interactions .
  • Ring Size: The [4.4]nonane analog exhibits reduced steric hindrance compared to the [4.5]decane system, favoring faster reaction kinetics in certain cyclizations .
  • Functional Groups : Acetic acid derivatives (e.g., sc-351611) demonstrate higher solubility in aqueous buffers compared to nitrile-containing analogs, critical for in vivo applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile?

  • Methodology : The synthesis typically involves cyclization reactions to form the spirocyclic core, followed by functionalization of the acetonitrile group. A common approach uses carbodiimide-mediated coupling or acid-catalyzed cyclization of precursor diamines and ketones . Key steps include:

  • Cyclization of a diamine with a diketone to form the spiro[4.5]decane scaffold.
  • Introduction of the acetonitrile group via nucleophilic substitution or cyanide addition.
    • Critical Parameters : Reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., p-toluenesulfonic acid) significantly influence yield and purity .

Q. How can spectroscopic techniques characterize the compound’s purity and structure?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR identifies spirocyclic protons (δ 1.5–2.5 ppm) and carbonyl groups (δ 170–180 ppm). The acetonitrile moiety shows a distinct singlet near δ 2.1–2.3 ppm .
  • X-ray Crystallography : Resolves the spirocyclic geometry and confirms bond angles (e.g., C-N-C bond angles ~120°) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 235) and detects impurities .

Q. What are the primary challenges in scaling up laboratory synthesis?

  • Key Issues :

  • Byproduct Formation : Competing intramolecular reactions during cyclization may yield non-spiro byproducts.
  • Purification : Column chromatography is often required due to polar impurities, complicating large-scale production.
    • Mitigation Strategies : Optimize solvent systems (e.g., switch to EtOAc/hexane gradients) and employ catalytic hydrogenation for deprotection .

Advanced Research Questions

Q. How does the spirocyclic structure influence biological activity in anticonvulsant studies?

  • Mechanistic Insights :

  • The spirocyclic core enhances lipophilicity, improving blood-brain barrier penetration.
  • The 2,4-dioxo-1,3-diazaspiro moiety mimics GABA receptor agonists, as shown in in vitro electrophysiology assays .
    • Structure-Activity Relationship (SAR) :
  • Modifications : Substituting the acetonitrile group with carboxylic acids reduces potency, while fluorination increases metabolic stability .
  • Data Table :
Analog StructureIC₅₀ (GABA Receptor)LogP
Parent Compound12 nM1.8
3-Fluoro-substituted9 nM2.1
Acetonitrile → Carboxylic Acid>100 nM0.5

Q. What computational methods predict reactivity and stability of the spirocyclic core?

  • Approaches :

  • DFT Calculations : Optimize transition states for cyclization (e.g., B3LYP/6-31G* level) to identify energy barriers (~25 kcal/mol for spiro formation) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict degradation pathways .

Q. How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Root Cause Analysis :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH (7.4 vs. 7.0) alter receptor binding kinetics.
  • Compound Purity : Impurities >5% (e.g., unreacted diketone) can artificially inflate IC₅₀ values.
    • Validation Protocol :
  • Standardize assays using LC-MS-verified batches.
  • Cross-validate with orthogonal techniques (e.g., SPR for binding affinity) .

Methodological Guidance

Q. What strategies optimize enantioselective synthesis of the spirocyclic core?

  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric cyclization (up to 90% ee) .
  • Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for pharmacological profiling .

Q. How to design analogs for enhanced metabolic stability?

  • Rational Design :

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to block CYP450 oxidation.
  • Replace acetonitrile with tetrazole to maintain polarity while reducing clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.